molecular formula C13H15N3O B14405112 3-(Benzylamino)-2-cyano-N-ethylprop-2-enamide CAS No. 88107-33-9

3-(Benzylamino)-2-cyano-N-ethylprop-2-enamide

Cat. No.: B14405112
CAS No.: 88107-33-9
M. Wt: 229.28 g/mol
InChI Key: KMBIWUGMCMZFIN-UHFFFAOYSA-N
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Description

3-(Benzylamino)-2-cyano-N-ethylprop-2-enamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzylamino group, a cyano group, and an ethylprop-2-enamide moiety, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-2-cyano-N-ethylprop-2-enamide typically involves a multi-step process. One common method includes the reaction of benzylamine with an α,β-unsaturated nitrile under basic conditions to form the desired product. The reaction is often carried out in the presence of a catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and can be facilitated by microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of solvent-free conditions and green chemistry principles, such as microwave-assisted synthesis, can also be applied to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-2-cyano-N-ethylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylamino group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzylamino)-2-cyano-N-ethylprop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-2-cyano-N-ethylprop-2-enamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyano group can also participate in nucleophilic addition reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzylamino)-2-cyano-N-ethylprop-2-enamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate for the synthesis of more complex molecules. Its potential bioactivity also sets it apart from simpler analogs .

Properties

CAS No.

88107-33-9

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

3-(benzylamino)-2-cyano-N-ethylprop-2-enamide

InChI

InChI=1S/C13H15N3O/c1-2-16-13(17)12(8-14)10-15-9-11-6-4-3-5-7-11/h3-7,10,15H,2,9H2,1H3,(H,16,17)

InChI Key

KMBIWUGMCMZFIN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(=CNCC1=CC=CC=C1)C#N

Origin of Product

United States

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